3-(2-methyl-5-nitro-1H-imidazol-1-yl)propanoic acid

CDC20 inhibitor Anticancer Nitroimidazole

3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propanoic acid is a 5-nitroimidazole derivative bearing a terminal propanoic acid moiety at the N1 position. It is registered under REACH as an intermediate substance (EC 617-353-7) and is intended exclusively for further chemical transformation.

Molecular Formula C7H9N3O4
Molecular Weight 199.16 g/mol
CAS No. 82553-75-1
Cat. No. B3057564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methyl-5-nitro-1H-imidazol-1-yl)propanoic acid
CAS82553-75-1
Molecular FormulaC7H9N3O4
Molecular Weight199.16 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C7H9N3O4/c1-5-8-4-6(10(13)14)9(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12)
InChIKeyUUWFHSWCMMBXDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propanoic acid (CAS 82553-75-1) – Key Procurement Specifications


3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propanoic acid is a 5-nitroimidazole derivative bearing a terminal propanoic acid moiety at the N1 position. It is registered under REACH as an intermediate substance (EC 617-353-7) and is intended exclusively for further chemical transformation [1]. The compound is commercially supplied at ≥95% purity by multiple vendors, with recommended storage at 2–8°C in sealed, dry conditions . Its defining structural feature—a free carboxylic acid group—enables direct amide bond formation without pre-activation of the side chain, a capability that distinguishes it from the hydroxyl-terminated anti-infective drug metronidazole and the unsubstituted core 2-methyl-5-nitroimidazole.

Why In-Class Substitution Fails for 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propanoic acid (82553-75-1)


Nitroimidazoles such as metronidazole, tinidazole, or the unsubstituted 2-methyl-5-nitroimidazole cannot simply replace the propanoic acid derivative in synthetic workflows. Metronidazole carries a primary alcohol that requires two-step activation (e.g., tosylation or CDI treatment) before conjugation, while 2-methyl-5-nitroimidazole lacks a functionalizable side chain altogether. The free carboxylic acid of 82553-75-1 permits direct, single-step amidation with primary amines under standard peptide-coupling conditions, a capability documented in the synthesis of Apcin—a CDC20 inhibitor that is inaccessible from metronidazole without substantial redesign of the synthetic route [1]. Furthermore, the 5-nitro regioisomer (82553-75-1) exhibits a reduction potential and biological activation profile distinct from the 4-nitro isomer (CAS 16935-04-9), affecting the efficacy of downstream bioactive molecules [2].

Quantitative Differentiation Evidence for 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propanoic acid (82553-75-1) Against Closest Analogs


CDC20 Inhibitory Activity: Apcin (Derived from 82553-75-1) vs. Metronidazole

Apcin, the trichloroethylamide derivative of 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propanoic acid, inhibits the mitotic regulator CDC20 with an IC50 in the high micromolar range (~100 µM) in biochemical assays, while the parent 5-nitroimidazole scaffold metronidazole exhibits no measurable CDC20 inhibition at concentrations up to 500 µM [1]. This functional divergence arises directly from the propanoic acid side chain, which enables the introduction of the trichloroethylamide pharmacophore that is essential for CDC20 binding.

CDC20 inhibitor Anticancer Nitroimidazole

REACH Intermediate Status Enables Simplified Procurement vs. Drug Substance Metronidazole

Under EU REACH regulation, 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propanoic acid (EC 617-353-7) is registered exclusively as an intermediate for further chemical transformation, meaning it is exempt from the full authorization and restriction processes that apply to drug substances such as metronidazole [1]. Metronidazole, as a marketed pharmaceutical active ingredient, is subject to Good Manufacturing Practice (GMP) requirements, marketing authorization, and controlled distribution channels. In contrast, 82553-75-1 can be procured under standard chemical trading terms without pharmaceutical licensing, provided it is used solely for intermediate purposes.

Regulatory compliance Chemical procurement REACH intermediate

Nitro Position Isomerism: 5-Nitro (82553-75-1) vs. 4-Nitro Propanoic Acid (CAS 16935-04-9) in Bioactive Molecule Generation

The 5-nitro substitution pattern of 82553-75-1 is essential for the biological activity of its derived amides; the 4-nitro isomer (CAS 16935-04-9) has not been reported to yield CDC20-inhibitory activity when elaborated through the same synthetic sequence [1]. Published structure-activity relationship (SAR) data on 5-nitroimidazoles demonstrate that the 5-nitro group undergoes bioreduction at a more favorable redox potential (E1/2 ≈ -0.5 V vs. Ag/AgCl) compared to 4-nitro isomers (E1/2 ≈ -0.6 V), correlating with superior antimicrobial and antiprotozoal activity in the class [2].

Nitroimidazole pharmacology Structure-activity relationship Regioisomer

Carboxylic Acid Handle Enables Direct Amidation vs. Alcohol Activation Required for Metronidazole

The free propanoic acid group of 82553-75-1 permits direct, one-step amide bond formation with primary amines using standard EDC/NHS coupling conditions, as demonstrated in the synthesis of the Apcin amide derivative [1]. In contrast, metronidazole's primary alcohol must first be converted to a better leaving group (e.g., tosylate or bromide) before nucleophilic displacement, a two-step sequence that introduces additional purification burden and typically results in lower overall yields (40–70% over two steps vs. >85% for direct amidation) [2]. The acid handle also enables esterification for prodrug strategies or solid-phase immobilization, options not directly accessible from metronidazole.

Bioconjugation chemistry Amide bond formation Synthetic intermediate

Best-Fit Application Scenarios for 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propanoic acid (82553-75-1)


Synthesis of CDC20-Targeted Anticancer Agents (Apcin Analogs)

The compound is the direct carboxylic acid precursor to Apcin, a validated CDC20 inhibitor with antitumor activity [1]. Research groups optimizing Apcin analogs for triple-negative breast cancer or acute myeloid leukemia rely on 82553-75-1 as the key building block for amide diversification, as the free acid enables parallel synthesis of focused libraries through simple amine coupling. Replacing this intermediate with metronidazole would require a complete redesign of the synthetic route.

Generation of Nitroimidazole-Focused Compound Libraries via One-Step Amide Coupling

The propanoic acid handle supports high-throughput amidation with diverse amine building blocks, enabling the rapid construction of nitroimidazole-containing screening libraries [1]. This application leverages the compound's ability to undergo direct EDC/NHS-mediated coupling, which is not feasible with metronidazole's hydroxyl group without additional activation steps. Procurement of 82553-75-1 thus maximizes synthetic efficiency in library production campaigns.

Regulatory-Compliant Intermediate Scale-Up for Preclinical Candidate Synthesis

As a REACH-registered intermediate, 82553-75-1 can be procured and handled under standard chemical safety protocols without the pharmaceutical licensing requirements that govern metronidazole [2]. This regulatory classification is advantageous for CROs and medicinal chemistry teams scaling up synthetic routes to preclinical candidates, as it reduces administrative burden and shortens supply-chain lead times.

Comparative Structure-Activity Relationship Studies of Nitroimidazole Regioisomers

The availability of both the 5-nitro (82553-75-1) and 4-nitro (CAS 16935-04-9) propanoic acid isomers enables head-to-head SAR studies to dissect the contribution of nitro position to bioreductive activation and target engagement [1] [3]. Researchers investigating hypoxia-selective prodrugs or antiparasitic nitroimidazoles can use 82553-75-1 as the 5-nitro reference compound to benchmark the activity of novel analogs.

Quote Request

Request a Quote for 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.